3-(2-Methoxyphenyl)butanoic acid
Description
3-(2-Methoxyphenyl)butanoic acid (IUPAC name: this compound) is a substituted butanoic acid featuring a methoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol and a logP value of 1.821, indicating moderate lipophilicity . The compound has a melting point range of 50–52°C and is reported as a versatile scaffold for medicinal chemistry and organic synthesis . It is structurally characterized by a four-carbon aliphatic chain terminating in a carboxylic acid group and a phenyl ring substituted with a methoxy group at the second position. This substitution pattern influences its electronic, steric, and solubility properties, making it distinct from analogs with different substituents or chain lengths.
Properties
IUPAC Name |
3-(2-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDWWUNLNDAURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired product. Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using flow microreactor systems. These systems allow for efficient and sustainable synthesis by controlling reaction conditions such as temperature, pressure, and residence time .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-(2-Methoxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylbutanoic Acids
The following table compares 3-(2-methoxyphenyl)butanoic acid with key analogs:
*Estimated based on substituent contributions.
Key Observations:
- Chain Length: The butanoic acid chain in the target compound increases flexibility and may enhance binding to hydrophobic pockets in proteins compared to propanoic acid analogs .
- Electronic Effects: Electron-donating methoxy groups increase electron density on the phenyl ring, whereas electron-withdrawing groups (e.g., bromo in 3-(5-Bromo-2-methoxyphenyl)propanoic acid) alter reactivity in electrophilic substitutions .
Heterocyclic and Functionalized Analogs
- (3S)-3-(2-Thienylthio)butanoic acid: Replaces the phenyl ring with a thienylthio group (C₈H₁₀O₂S₂, MW 202.29 g/mol). The sulfur atom enhances hydrogen-bonding capacity, and the compound exhibits a predicted pKa of 4.25, suggesting higher acidity than this compound .
- 3-(2-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate: A coumarin derivative (C₁₈H₁₄O₅, MW 311.09 g/mol) with a fused benzopyrone ring.
Biological Activity
3-(2-Methoxyphenyl)butanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the current knowledge on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a butanoic acid backbone substituted with a 2-methoxyphenyl group. The molecular formula is . This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including those involved in metabolic pathways and disease processes.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate physiological functions.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Anti-Tuberculosis Activity
Research indicates that derivatives of this compound may possess anti-tuberculosis properties. A study demonstrated that compounds with similar structures exhibited minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis, suggesting a potential therapeutic role in tuberculosis treatment.
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Tuberculosis | Compounds showed MIC < 0.016 μg/mL against M. tuberculosis | |
| Cholinesterase Inhibition | Potential for treating Alzheimer's disease through enzyme inhibition |
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases, enzymes linked to neurodegenerative diseases such as Alzheimer's. Compounds related to this compound have demonstrated the ability to inhibit these enzymes, providing a potential avenue for therapeutic development.
Case Studies and Research Findings
- Anti-Tuberculosis Study : A recent investigation into pyrrole derivatives revealed significant anti-tuberculosis activity among compounds structurally related to this compound. The study reported MIC values indicating potent activity against M. tuberculosis while maintaining low cytotoxicity levels.
- Neuroprotective Effects : Another study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The results suggested that these compounds could attenuate neuronal damage through cholinesterase inhibition and antioxidant mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
